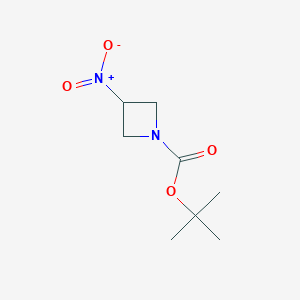
3-(3-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one
Descripción general
Descripción
The compound “3-(3-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in recent years . A paper titled “Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin” discusses the process development of linagliptin, a drug that contains a piperidine moiety . During this process, several new process-related impurities were detected, identified, synthesized, and subsequently characterized .Molecular Structure Analysis
The molecular structure of “3-(3-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one” can be analyzed using various spectral data such as MS, HRMS, ¹H-NMR, (13)C-NMR, and IR . These techniques provide detailed information about the molecular structure of the compound.Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The specific chemical reactions involving “3-(3-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one” would depend on the specific conditions and reagents used.Aplicaciones Científicas De Investigación
Drug Design and Development
Piperidine derivatives, including compounds like 3-(3-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one, are crucial in the pharmaceutical industry. They are present in over twenty classes of pharmaceuticals and play a significant role in drug design due to their biological activity . The compound’s structure allows for the creation of new drugs with potential therapeutic applications.
Synthesis of Dipeptidyl Peptidase-4 Inhibitors
This compound has been utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, which are important in the treatment of type 2 diabetes. For instance, derivatives of this compound have shown superior potency and longer duration of action compared to other DPP-4 inhibitors, making them promising candidates for once-a-day diabetes medication .
Development of Herbicides
The piperidine moiety is also explored in the design and synthesis of novel herbicides. By incorporating the piperidine structure into the molecular framework, researchers have developed compounds with potent herbicidal activity, offering a new approach to controlling weed growth in agriculture .
Chemical Synthesis Methods
The versatility of piperidine derivatives extends to their use in developing new chemical synthesis methods. These compounds serve as substrates for various intra- and intermolecular reactions, leading to the formation of biologically active piperidines. This is crucial for the rapid and cost-effective production of these compounds .
Biological Activity Studies
Piperidine derivatives are studied for their biological activity, which includes their interaction with different biological targets. This compound’s structure can be modified to enhance its biological properties, making it valuable for pharmacological research .
Pharmacological Applications
The pharmacological applications of piperidine derivatives are vast. They are involved in the discovery and biological evaluation of potential drugs, with the piperidine moiety contributing to the therapeutic effects of these compounds .
Molecular Docking and Drug-Receptor Interactions
Molecular docking studies often use piperidine derivatives to understand drug-receptor interactions. These compounds can bind to various receptors with high affinity, providing insights into the development of more effective drugs .
Synthetic Auxin Herbicides
Piperidine structures are used in the development of synthetic auxin herbicides. These herbicides mimic the growth hormone auxin, disrupting plant growth regulation and offering a targeted approach to weed control .
Mecanismo De Acción
While the specific mechanism of action for “3-(3-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one” is not mentioned in the search results, it’s worth noting that piperidine derivatives are commonly used in the pharmaceutical industry. For instance, Linagliptin, a dipeptidyl peptidase-4 inhibitor that contains a piperidine moiety, works by increasing the production of insulin and decreasing the production of glucagon by the pancreas .
Safety and Hazards
The safety and hazards associated with “3-(3-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one” would depend on its specific physical and chemical properties. For instance, Linagliptin, a related compound, has been associated with certain side effects such as skin irritation, eye irritation, and respiratory irritation .
Propiedades
IUPAC Name |
3-(3-aminopiperidin-1-yl)-1-methylpyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-13-6-4-12-9(10(13)15)14-5-2-3-8(11)7-14/h4,6,8H,2-3,5,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSZCILCRDHABL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1529178.png)


![Methyl 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B1529181.png)
![Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate](/img/structure/B1529182.png)
![[1,3'-Biazetidin]-3-ol dihydrochloride](/img/structure/B1529183.png)



![Octahydro-2lambda6-piperazino[2,1-c]thiomorpholine-2,2-dione dihydrochloride](/img/structure/B1529193.png)
